molecular formula C11H22N2O2 B2418149 Tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate CAS No. 1428341-13-2

Tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate

Cat. No.: B2418149
CAS No.: 1428341-13-2
M. Wt: 214.309
InChI Key: UMBWKSXEVUZEMI-IUCAKERBSA-N
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Description

Tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.309. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBWKSXEVUZEMI-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a six-membered ring structure containing one nitrogen atom. Its chemical formula is C11H22N2O2C_{11}H_{22}N_{2}O_{2}, and it features a tert-butoxycarbonyl (Boc) protecting group on the amino group, enhancing its reactivity and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes, particularly proteases and kinases, which play critical roles in cellular signaling pathways and disease processes .
  • Receptor Interaction : The compound's structural features allow it to interact with G protein-coupled receptors (GPCRs), potentially modulating their activity and influencing downstream signaling cascades .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Potential : There is ongoing investigation into the anticancer properties of this compound, with studies suggesting it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Some studies have suggested that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study: Anticancer Activity

In a study investigating the anticancer effects of this compound, researchers treated various cancer cell lines with the compound. Results indicated a significant reduction in cell viability, with IC50 values demonstrating potent inhibitory effects on cancer proliferation. The mechanism was linked to the induction of apoptosis via caspase activation pathways .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Future Directions

The promising biological activities associated with this compound warrant further research. Future studies should focus on:

  • Mechanistic Studies : Elucidating the specific molecular mechanisms through which the compound exerts its biological effects.
  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of the compound in a physiological context.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure influence biological activity to optimize therapeutic potential.

Q & A

Q. Table 1: Key Synthetic Intermediates and Conditions

StepReagents/ConditionsMonitoring MethodYield (%)
Alkylationtert-Butyl bromoacetate, NaH, THF, 0°C → RTTLC (Hexane:EtOAc 7:3)65–75
FluorinationDAST, DCM, –40°C¹⁹F NMR50–60
AminationNH₃/MeOH, 60°C, sealed tubeHPLC70–80

Q. Table 2: Comparative Bioactivity of Analogues

CompoundSubstituentIC₅₀ (nM)Target
Target Compoundtrans-4-amino-3-methyl120 ± 15Kinase X
Analogue 1cis-4-amino-3-methyl>1000Kinase X
Analogue 24-fluoro-phenyl85 ± 10Kinase Y

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